molecular formula C20H38O5 B576821 10-(Acetyloxy)-9-hydroxyoctadecanoic acid CAS No. 13980-32-0

10-(Acetyloxy)-9-hydroxyoctadecanoic acid

Cat. No.: B576821
CAS No.: 13980-32-0
M. Wt: 358.5 g/mol
InChI Key: HLAIKHVEJBSLQS-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Acetyloxy)-9-hydroxyoctadecanoic acid is a chemically modified derivative of 9-hydroxystearic acid (9-HSA), an endogenous cellular lipid with significant research interest due to its potent and selective antiproliferative activity against cancer cells . Studies have shown that the presence of a functional group at the 9-position of the stearic acid chain capable of forming hydrogen bonds is critical for this biological activity . This acetyloxy derivative is utilized in research to investigate structure-activity relationships, particularly to understand the role of the hydroxyl group in the parent compound's mechanism of action. The (9R,10R) enantiomer of this compound is of specific interest because its precursor can be sourced from the natural chiral pool, allowing for the synthesis of enantiopure materials for targeted studies . Research on related 9-HSA derivatives indicates they may function as inhibitors of histone deacetylase 1 (HDAC1), a validated target in oncology, by a mechanism that involves interaction between the inhibitor and the zinc ion in the enzyme's active site . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

13980-32-0

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

(9R,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid

InChI

InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19-/m1/s1

InChI Key

HLAIKHVEJBSLQS-RTBURBONSA-N

SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C

Isomeric SMILES

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)OC(=O)C

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C

Origin of Product

United States

Biological Activity

10-(Acetyloxy)-9-hydroxyoctadecanoic acid, also known as 10-acetoxy-9-hydroxystearic acid, is a derivative of hydroxystearic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is part of a broader class of octadecanoids, which are known for their diverse physiological roles and therapeutic potentials.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H38O5
  • Molecular Weight : 354.52 g/mol
  • CAS Number : 57348264

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis. Below are key findings from various studies:

Antiproliferative Effects

  • Cancer Cell Lines : Studies have demonstrated that this compound shows antiproliferative effects against several cancer cell lines, including HT29 (colon cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of cell cycle regulators and histone deacetylase (HDAC) inhibition, leading to increased expression of p21 and decreased cyclin D1 levels, which are crucial for cell cycle progression .
  • Mechanism of Action : The compound acts as a competitive inhibitor of HDAC1, which plays a vital role in regulating gene expression related to cell growth and apoptosis. By inhibiting HDAC1, this compound promotes hyperacetylation of histones, thereby altering chromatin structure and enhancing the transcription of tumor suppressor genes .

Case Studies

  • A study on the effects of 9-hydroxystearic acid derivatives indicated that the introduction of acetoxy groups at specific positions significantly enhances the antiproliferative activity against cancer cells compared to their non-acetylated counterparts. This suggests that structural modifications can lead to improved therapeutic efficacy .
  • Another investigation highlighted that treatment with this compound resulted in a notable decrease in cell viability in HT29 cells at concentrations as low as 5 µM, demonstrating its potency as an anticancer agent .

Data Table: Biological Activity Summary

Study Reference Cell Line Concentration (µM) Effect Observed
HT295Significant decrease in cell viability
HeLa10Induction of apoptosis
U2OS>10Activation of p21 transcription

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary studies have indicated that hydroxystearic acids exhibit low toxicity profiles; however, long-term studies are necessary to fully ascertain the safety of this compound in clinical settings .

Scientific Research Applications

Biochemical Properties

10-(Acetyloxy)-9-hydroxyoctadecanoic acid is characterized by its unique structure that combines an acetoxy group with a hydroxyl group on an octadecanoic acid backbone. This configuration imparts specific biochemical properties that are beneficial in various applications:

  • Antitumor Activity : Research indicates that derivatives of hydroxystearic acids, including this compound, exhibit antiproliferative effects against cancer cells. Studies have shown that these compounds can inhibit histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression and cell proliferation. The inhibition of HDAC1 leads to increased expression of tumor suppressor genes, thereby inducing apoptosis in cancer cells .
  • Cell Cycle Regulation : The compound has been linked to the modulation of cell cycle regulators such as p21 and cyclin D1. It has been observed that the administration of this compound can enhance p21 expression while reducing cyclin D1 levels, which are crucial for cell cycle progression .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment:

  • Anti-inflammatory Properties : Some studies suggest that fatty acids with hydroxyl groups can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property may make them suitable candidates for developing treatments for inflammatory diseases .
  • Dermatological Applications : Due to its hydrophilic nature and skin compatibility, it is being explored for use in topical formulations aimed at enhancing skin hydration and barrier function. Its ability to influence lipid metabolism may also contribute to skin health .

Industrial Applications

In addition to its biomedical applications, this compound has potential uses in various industrial sectors:

  • Cosmetics and Personal Care : The compound's moisturizing properties make it an attractive ingredient in cosmetic formulations. It can be utilized as an emollient or thickening agent in creams and lotions .
  • Food Industry : As a food additive, it may serve as a stabilizer or emulsifier due to its amphiphilic characteristics. This could enhance the texture and shelf-life of food products .

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Mamigonian Bessa et al. (2014)Antitumor ActivityDemonstrated that 9-hydroxystearic acid derivatives inhibit tumor cell proliferation by HDAC1 inhibition .
Research on Cell LinesCell Cycle RegulationFound that treatment with hydroxystearic acids increases p21 expression and decreases cyclin D1 levels .
Cosmetic Formulation StudyMoisturizing EffectsEvaluated the emollient properties of fatty acids in skincare products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 10-(Acetyloxy)-9-hydroxyoctadecanoic acid:

9,10-Dihydroxyoctadecanoic Acid

  • Structure : Two hydroxyl groups at positions 9 and 10. Stereoisomers (erythro and threo forms) are documented .
  • Synthesis: Produced via hydroxylation of oleic acid by Pseudomonas spp. enzymes or hydrogenation of 9,10-epoxyoctadecanoic acid .
  • Applications: Used in amidation reactions to create organogelators, highlighting its role in material science .
  • Key Difference: Lacks the acetyloxy group, resulting in higher polarity compared to this compound.

9-Hydroxyoctadecanoic Acid

  • Structure : Single hydroxyl group at position 9 .
  • Synthesis: Prepared via hydrolysis of methyl (9R)-9-hydroxyoctadecanoate in methanolic KOH .
  • Analytical Data : LC-MS/MS spectra (positive/negative ion modes) are well-characterized, aiding in identification .
  • Key Difference : Absence of the acetyloxy group at position 10 reduces steric hindrance and alters lipophilicity.

10-Hydroxyoctadecanoic Acid

  • Structure : Hydroxyl group at position 10 (xi isomer) .
  • Biosynthesis: Enzymatically interconverted with oleic acid and trans-Δ10-octadecenoic acid in Pseudomonas spp. via hydration/dehydration reactions .
  • Key Difference: Positional isomerism affects molecular interactions; the acetyloxy group in this compound may confer distinct reactivity.

9,10-Epoxyoctadecanoic Acid

  • Structure : Epoxide group across positions 9 and 10 .
  • Synthesis: Hydrogenation yields hydroxyoctadecanoic acids, though debates exist about the specificity of 9- vs. 10-hydroxy product formation .
  • Key Difference : The epoxide group is more reactive than acetyloxy, enabling ring-opening reactions.

Structural and Functional Data Table

Compound Molecular Formula Functional Groups Synthesis Method Key Applications/Properties
This compound C₂₀H₃₈O₅ 9-OH, 10-OAc Not explicitly described (likely via acetylation of 9,10-diol) Potential derivatization for enhanced stability
9,10-Dihydroxyoctadecanoic acid C₁₈H₃₆O₄ 9-OH, 10-OH Enzymatic hydroxylation ; Epoxide hydrogenation Organogelator synthesis
9-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 9-OH Hydrolysis of methyl ester LC-MS spectral characterization
10-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 10-OH Enzymatic hydration of trans-Δ10-octadecenoic acid Metabolic intermediate
9,10-Epoxyoctadecanoic acid C₁₈H₃₄O₃ 9,10-epoxide Epoxidation of oleic acid derivatives Precursor for hydroxy fatty acids

Research Findings and Insights

  • Synthetic Pathways: The acetyloxy group in this compound may be introduced via acetylation of 9,10-dihydroxyoctadecanoic acid, a reaction analogous to esterification methods described for other fatty acids .
  • Stereochemical Considerations : Enzymatic reactions in Pseudomonas spp. show strict stereospecificity, suggesting that the configuration of hydroxyl/acetyloxy groups in analogs could impact biological activity .
  • Analytical Challenges: Differentiation between 9- and 10-hydroxy isomers requires advanced techniques like LC-MS/MS, as seen in studies of 9-hydroxyoctadecanoic acid .

Preparation Methods

Epoxide Hydrolysis and Subsequent Acetylation

A widely adopted route involves the hydrolysis of cis-9,10-epoxyoctadecanoic acid under acidic conditions, followed by selective acetylation.

Hydrolysis of Epoxides

The epoxide is treated with 1 N sulfuric acid in the presence of a surface-active sulfonic acid catalyst, such as 5,8-diisopropyl-2-naphthalenesulfonic acid (HDNS), to yield threo-9,10-dihydroxyoctadecanoic acid. HDNS enhances reaction kinetics by acting as both an emulsifier and a Brønsted acid, achieving >90% conversion within 60 minutes.

Reaction Conditions

ParameterValue
CatalystHDNS (5 mol%)
SolventToluene-water biphasic
Temperature80°C
Time1 hour

Selective Acetylation

The dihydroxy intermediate undergoes acetylation at the 10-hydroxyl group using acetyl chloride or acetic anhydride. Pyridine is often added to neutralize HCl byproducts, with reactions conducted at 0–5°C to minimize di-acetylation. This step achieves 75–85% yield , with purity confirmed via NMR and IR spectroscopy.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at C-9, critical for synthesizing enantiomerically pure derivatives. Starting from methyl (9R)-9-hydroxystearate, the hydroxyl group is converted to an azide intermediate using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. Subsequent reduction with 1,3-propanedithiol yields the (9S)-amine, which is acetylated to finalize the target compound.

Key Steps

  • Mitsunobu Reaction :

    • Reagents: DPPA, diethyl azodicarboxylate (DEAD), triphenylphosphine.

    • Yield: 77% for azide intermediate.

  • Reduction and Acetylation :

    • Amine reduction yield: 36%.

    • Final acetylation yield: 68%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) resolves enantiomers, achieving ≥98% purity.

Spectroscopic Analysis

  • NMR : <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows characteristic peaks at δ 4.85 (dd, J = 6.2 Hz, H-9) and δ 2.05 (s, acetyl group).

  • IR : Strong absorption at 1740 cm<sup>-1</sup> (C=O stretch of acetate) and 3450 cm<sup>-1</sup> (hydroxyl group).

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Enzymatic80–85HighModerate
Epoxide Hydrolysis75–85ModerateHigh
Mitsunobu68Very HighLow

Enzymatic synthesis excels in stereoselectivity but faces scalability limitations. Epoxide hydrolysis is preferable for industrial-scale production, while the Mitsunobu method is reserved for enantiopure research samples.

Q & A

Basic Research Questions

Q. What are the recommended solvent systems and storage conditions for preparing stable stock solutions of 10-(Acetyloxy)-9-hydroxyoctadecanoic acid?

  • Methodology : Based on solubility data for structurally similar hydroxy fatty acids, prepare stock solutions in dimethyl sulfoxide (DMSO) at 10 mM, as this concentration requires 0.335 mL solvent per 1 g compound (adjust based on molecular weight). Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles to prevent degradation .
  • Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to ensure homogeneity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify acetyloxy (δ ~2.0–2.2 ppm) and hydroxyl groups (δ ~1.5–2.0 ppm), with comparison to published spectra of analogous compounds like 9-hydroxyoctadecadienoic acid .
  • Mass Spectrometry (MS) : Employ high-resolution LC-MS (e.g., Q-TOF) to confirm molecular ion peaks (expected m/z ~356.2 for C20_{20}H36_{36}O5_5) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow EU Regulation 1272/2008 guidelines for hydroxy fatty acids:

  • Use fume hoods for weighing and solution preparation.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Dispose of waste via neutralization with 1 M NaOH followed by incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro models?

  • Methodology :

  • Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum-free media, and incubation time) to reduce variability.
  • Metabolomic Profiling : Use LC-MS/MS to quantify metabolic byproducts (e.g., acetylated vs. free hydroxyl forms) that may influence activity .
  • Contradiction Analysis : Compare dose-response curves across studies using tools like GraphPad Prism to identify outlier datasets .

Q. What strategies minimize epimerization during the synthesis of this compound?

  • Methodology :

  • Stereochemical Control : Use chiral catalysts (e.g., Sharpless epoxidation reagents) during hydroxylation steps to preserve the 9(S) configuration.
  • Low-Temperature Acetylation : Perform acetylation at 0–4°C with acetic anhydride/pyridine to prevent racemization .
  • Validation : Monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Q. How can researchers differentiate between stereoisomers of this compound in complex biological matrices?

  • Methodology :

  • Chiral Derivatization : React samples with (-)-menthyl chloroformate to form diastereomers separable via reverse-phase HPLC .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards of (9R) and (9S) enantiomers for absolute configuration determination .

Q. What in vitro models are optimal for studying the compound’s interaction with lipid-metabolizing enzymes?

  • Methodology :

  • Enzyme Assays : Use purified human cytochrome P450 (CYP450) isoforms (e.g., CYP4A11) in microsomal preparations to assess hydroxylation kinetics.
  • Inhibitor Screening : Apply competitive inhibition assays with 14C^{14}C-labeled substrates to quantify IC50_{50} values .

Methodological Considerations

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Resolution Strategy :

  • Solvent Polarity Index : Test solubility in a gradient of DMSO/water (0–100%) using nephelometry to identify aggregation thresholds.
  • Co-Solvency Approach : Use 10% PEG-400 in PBS to enhance aqueous solubility while maintaining stability .

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

  • Methodology :

  • In Silico Modeling : Use SwissADME or ADMET Predictor™ to simulate CYP450 metabolism and identify probable metabolites (e.g., deacetylated or β-oxidized forms).
  • Toxicity Profiling : Apply Derek Nexus to assess structural alerts for hepatotoxicity or mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.